molecular formula C9H8FN3O2S B2884260 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2445792-10-7

5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2884260
CAS No.: 2445792-10-7
M. Wt: 241.24
InChI Key: YOSPECNEDPCLQQ-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride is a heterocyclic sulfonyl fluoride derivative with a 1,2,4-triazole core. This compound belongs to a class of sulfonyl fluorides, which are widely used in chemical biology and medicinal chemistry due to their stability and reactivity in "click" chemistry or covalent inhibition applications.

Properties

IUPAC Name

5-methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c1-7-11-9(16(10,14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSPECNEDPCLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 5-methyl-1-phenyl-1,2,4-triazole with sulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and fluoride sources. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also involve the use of continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives, while oxidation and reduction reactions can lead to changes in the triazole ring structure .

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The triazole ring also contributes to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Sulfonyl Fluorides

  • 4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS 1936128-42-5): Molecular Formula: C₅H₇FN₂O₂S Molecular Weight: 178.19 g/mol Key Differences: The substituent at the 4-position (2-methoxyethyl vs. phenyl) reduces steric bulk compared to the phenyl group in the target compound.

Triazole Sulfonyl Chlorides

  • 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride :
    • Molecular Weight : ~196.65 g/mol
    • Reactivity : Sulfonyl chlorides are more reactive than fluorides in nucleophilic substitution reactions, making them intermediates for synthesizing sulfonamides or sulfonate esters. However, sulfonyl fluorides are preferred in biological applications due to their hydrolytic stability.
  • 5-(2-Methoxypropan-2-yl)-4-methyl-1,2,4-triazole-3-sulfonyl chloride (CAS 1710845-05-8): Molecular Weight: Not specified, but bulkier substituents increase molecular weight and may reduce solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Key Applications
5-Methyl-1-phenyl-1H-1,2,4-triazole-3-sulfonyl chloride C₉H₈ClN₃O₂S ~196.65 Not specified Sulfonyl chloride Synthetic intermediate
4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride C₅H₇FN₂O₂S 178.19 1936128-42-5 Sulfonyl fluoride Click chemistry
5-(2-Methoxypropan-2-yl)-4-methyl-1,2,4-triazole-3-sulfonyl chloride C₇H₁₁ClN₃O₂S Not specified 1710845-05-8 Sulfonyl chloride Building block

Biological Activity

5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride is a compound belonging to the triazole family, characterized by its unique sulfonyl fluoride group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C10_{10}H10_{10}F2_{2}N3_{3}O2_{2}S. The synthesis typically involves the reaction of 5-methyl-1-phenyl-1,2,4-triazole with sulfonyl fluoride reagents. A notable method includes using 1-bromoethenesulfonyl fluoride as a synthetic equivalent for acetylenesulfonyl fluoride to yield high amounts of the desired sulfonyl fluoride derivative.

Antimicrobial Activity

Triazoles are known for their significant antibacterial properties. Research has shown that derivatives of triazoles exhibit strong inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds similar to this compound possess minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus . This suggests that the compound could be effective in treating bacterial infections.

Antiviral and Antifungal Properties

The compound's structure allows it to inhibit enzymes critical for fungal growth and viral replication. Triazoles often target cytochrome P450 enzymes involved in drug metabolism and ergosterol synthesis in fungi. The inhibition of these pathways can lead to effective antifungal treatments.

Anticancer Activity

5-Methyl-1-phenyl-1,2,4-triazole derivatives have been evaluated for their anticancer potential. In vitro studies indicated that certain derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting necrosis . The compound's ability to modulate gene expression and inhibit specific enzymes involved in tumor growth highlights its therapeutic potential in oncology.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonyl fluoride group enhances the compound's reactivity, allowing it to interact with various enzymes crucial for cellular processes.
  • Gene Expression Modulation : Triazoles can influence gene expression patterns that are vital for cell survival and proliferation.

Case Studies

Several studies have illustrated the efficacy of triazole derivatives:

  • Antibacterial Activity : A study assessed the antibacterial activity of various triazole derivatives against MRSA and E. coli strains. Results indicated that compounds with structural similarities to 5-Methyl-1-phenyl-1,2,4-triazole exhibited superior antibacterial activity compared to traditional antibiotics .
  • Anticancer Studies : In a study involving MDA-MB-436 breast cancer cells treated with triazole derivatives, significant reductions in cell viability were observed at specific concentrations (IC50 values). The compounds induced G2/M phase arrest and increased apoptosis rates compared to control groups .

Q & A

Q. How to design a robust SAR study for optimizing this compound’s pharmacological profile?

  • Methodological Answer : Prioritize substitutions at the triazole C5 and phenyl para positions. Use a factorial design (DoE) to vary steric/electronic parameters and correlate with bioactivity. Validate top candidates in in vivo toxicity models (e.g., zebrafish) .

Q. What controls are essential when assessing its covalent binding to enzymes?

  • Methodological Answer : Include pre-incubation with competitive inhibitors (e.g., PMSF) to confirm specificity. Use wild-type vs. catalytic mutant enzymes (e.g., S195A trypsin) to distinguish covalent vs. non-covalent interactions .

Data Interpretation and Theoretical Frameworks

Q. How to integrate findings into broader drug discovery frameworks targeting serine hydrolases?

  • Methodological Answer : Align with the "covalent inhibitor design" paradigm, emphasizing tunable electrophilicity and residence time. Cross-reference with clinical candidates like bortezomib to identify translatable design principles .

Q. What theoretical models explain its reactivity in aqueous vs. non-polar environments?

  • Methodological Answer : Apply Marcus theory to model electron transfer kinetics. Solvent polarity effects (logP) are quantified via molecular dynamics simulations (GROMACS) to predict hydrolysis rates .

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